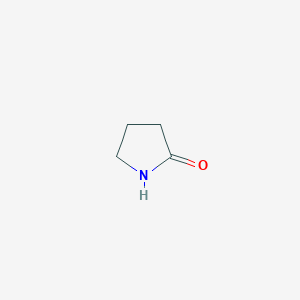

2-Pyrrolidinone

Description

2-Pyrrolidinone is a natural product found in Ascochyta medicaginicola, Microtropis japonica, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c6-4-2-1-3-5-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJBEVLQSNELDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24968-97-6, Array | |

| Record name | 2-Pyrrolidone homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24968-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027246 | |

| Record name | 2-Pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light-yellow liquid; [Hawley] Colorless liquid; mp = 23-25 deg C; [MSDSonline], Solid, LIGHT YELLOW LIQUID. | |

| Record name | 2-Pyrrolidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Pyrrolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

245 °C @ 760 mm Hg; 113-114 @ 9.2 mm Hg; 76 °C @ 0.2 mm Hg, 245 °C | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

265 °F (129 °C) (open cup), 129 °C o.c. | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very sol in alcohol, ether, benzene, chloroform, carbon disulfide, Infinitely soluble in water, 1000 mg/mL at 20 °C, Solubility in water: good | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Pyrrolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.116 @ 25 °C, Relative density (water = 1): 1.1 | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.9 | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00949 [mmHg], 9.49X10-3 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | 2-Pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CRYSTALS FROM COLD PETROLEUM ETHER, Light yellow liquid | |

CAS No. |

616-45-5, 22580-55-8 | |

| Record name | 2-Pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogen tribromide, compound with pyrrolidin-2-one (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022580558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKL5D39EOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Pyrrolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

25.0 °C, 23 °C, 25 °C | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Pyrrolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Pyrrolidinone: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-pyrrolidinone, a versatile five-membered lactam. It details its chemical structure, physicochemical properties, synthesis, and reactivity. This document is intended to serve as a valuable resource for professionals in research, and drug development, offering in-depth data, experimental insights, and visualization of key chemical processes.

Chemical Identity and Structure

This compound, also known as 2-oxopyrrolidine or γ-butyrolactam, is the simplest of the γ-lactams.[1] Its structure consists of a five-membered ring containing a secondary amide functional group.[1][2] This cyclic amide structure is the result of the intramolecular condensation of gamma-aminobutyric acid (GABA).[3][4] The lactam moiety imparts high polarity and a high boiling point to the molecule.[5][6]

The chemical identifiers for this compound are summarized in the table below for easy reference.

| Identifier | Value |

| IUPAC Name | Pyrrolidin-2-one[7] |

| Synonyms | 2-Pyrrolidone, Butyrolactam, γ-Butyrolactam[8] |

| CAS Number | 616-45-5[1][8] |

| Molecular Formula | C₄H₇NO[1][3][8] |

| Molecular Weight | 85.10 g/mol [3][8] |

| InChI Key | HNJBEVLQSNELDL-UHFFFAOYSA-N[8] |

| SMILES | O=C1CCCN1[8] |

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid or solid, depending on the ambient temperature, with a characteristic odor.[3] It is miscible with water and a wide range of common organic solvents, including ethanol, ether, chloroform, benzene, and ethyl acetate.[1][3][8] However, it is insoluble in petroleum ether.[3] Its high polarity and miscibility make it a versatile solvent in various applications.[2][5]

Physical Properties

The key physical properties of this compound are presented in the table below.

| Property | Value |

| Melting Point | 25 °C (77 °F; 298 K)[1] |

| Boiling Point | 245 °C (473 °F; 518 K)[1] |

| Density | 1.116 g/cm³[1] |

| Vapor Density | 2.9 (vs air)[8] |

| Flash Point | 129 °C (264 °F)[7] |

| Refractive Index (n20/D) | 1.487[8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| FT-IR (cm⁻¹) | The FT-IR spectrum of this compound shows characteristic peaks corresponding to the N-H and C=O stretching vibrations of the lactam ring.[9] |

| ¹H NMR | The proton NMR spectrum provides signals for the protons on the carbon atoms of the pyrrolidinone ring.[3] |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the carbonyl carbon and the three methylene (B1212753) carbons in the ring. |

| Mass Spectrometry | The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight.[4] |

Synthesis of this compound

The industrial production of this compound is primarily achieved through the reaction of γ-butyrolactone with ammonia (B1221849).[1][8] Several alternative synthetic routes have also been developed.[1][7]

Industrial Synthesis from γ-Butyrolactone

The most common industrial method involves the high-temperature, high-pressure reaction of aqueous γ-butyrolactone with ammonia over a solid catalyst.[1][8]

Caption: Industrial production workflow for this compound.

Alternative Synthetic Routes

Other methods for synthesizing this compound include:

-

Catalytic or electrochemical reduction of succinimide.[1]

-

Carbonylation of allylamine.[1]

-

Hydrogenation of succinonitrile (B93025) under hydrolytic conditions.[1][10]

-

Reaction of maleic or succinic anhydride (B1165640) with aqueous ammonia using Pd-Ru catalysts.[1]

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is characterized by reactions involving the lactam ring, the active hydrogen on the nitrogen atom, and the carbonyl group.[8]

Caption: Overview of the main chemical reactions of this compound.

Hydrolysis

In the presence of strong acids or bases, the lactam ring of this compound can be hydrolyzed to yield γ-aminobutyric acid (GABA).[8]

Ring-Opening Polymerization

Under basic conditions, this compound can undergo ring-opening polymerization to form polypyrrolidone, also known as Nylon-4.[8][11] This polymer has potential applications as a textile fiber and in molding compounds.[8]

N-Alkylation

The hydrogen atom on the nitrogen is acidic and can be substituted. In the presence of a base, this compound reacts with alkyl halides or dialkyl sulfates to produce N-alkyl pyrrolidones.[8]

Reaction with Aldehydes

This compound can undergo an addition reaction with the carbonyl group of an aldehyde to form N-hydroxyalkyl pyrrolidones.[8]

Reduction

The carbonyl group of this compound can be reduced to a methylene group to yield pyrrolidine. This reaction is typically carried out using a cobalt catalyst at high temperatures.[8]

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and purification of this compound, based on available literature.

Synthesis of this compound from γ-Butyrolactone (Industrial Process)

-

Reactants : γ-Butyrolactone and liquid or aqueous ammonia.[8]

-

Reaction Conditions : The reaction is conducted in a liquid phase within a tubular reactor at a temperature of 250 to 290 °C and a pressure of 8.0 to 16.0 MPa.[8] No catalyst is required for this liquid-phase process.[8]

-

Molar Ratio : The typical molar ratio of γ-butyrolactone to NH₃ to H₂O is 1:(2.2 to 3):(1.6 to 2.3).[8]

-

Residence Time : The residence time of the reaction mixture in the reactor is generally between 20 and 120 minutes.[8]

-

Work-up and Purification : Excess and unreacted ammonia are removed by distillation and recycled.[8] The crude product is then purified by distillation to achieve a purity of over 99.5%.[7][8]

Purification of 2-Pyrrolidone

A method for purifying 2-pyrrolidone produced from succinonitrile involves the following steps:

-

Treatment of the impure liquid 2-pyrrolidone with a strong base (e.g., KOH).[12]

-

Fractional distillation of the mixture to obtain high-purity, polymerization-grade 2-pyrrolidone as the distillate.[12]

-

The distillation residue, containing the metal salt of pyrrolidone, is mixed with water and an acid to liberate the free pyrrolidone.[12]

-

The liberated 2-pyrrolidone is then recovered by extraction with a water-immiscible organic solvent.[12]

Caption: Logical workflow for the purification of this compound.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in the pharmaceutical and chemical industries.

-

Pharmaceutical Intermediate : It serves as a key starting material and intermediate in the synthesis of various pharmaceutical compounds.[13][14] For example, it is a precursor for nootropic drugs like Piracetam and other racetams.[7][13][14]

-

Solvent in Formulations : Due to its excellent solvency for a wide range of active pharmaceutical ingredients (APIs), including those that are poorly soluble, 2-pyrrolidone is used in drug formulations.[13][14] It can enhance bioavailability and therapeutic efficacy.[13] It is also used as a solvent in veterinary injections.[3]

-

Precursor to Polyvinylpyrrolidone (B124986) (PVP) : this compound is the precursor to N-vinylpyrrolidone (NVP), the monomer used to produce polyvinylpyrrolidone (PVP).[1][6] PVP has numerous applications in the pharmaceutical industry as a binder in tablets, a film-former, and a solubilizing agent.[14]

-

Penetration Enhancer : In topical applications, pyrrolidones have been shown to be effective penetration enhancers.[3]

Safety and Handling

2-Pyrrolidone is classified as causing serious eye irritation.[15] It is recommended to handle 2-pyrrolidone in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[9][16][17] In case of contact with eyes, rinse cautiously with water for several minutes.[16] For detailed safety information, refer to the Safety Data Sheet (SDS).[9][16][17]

References

- 1. vjol.info.vn [vjol.info.vn]

- 2. Facile Preparation of N-Alkyl-2-pyrrolidones in a Continuous-Flow Microreactor | Semantic Scholar [semanticscholar.org]

- 3. This compound(616-45-5) 1H NMR spectrum [chemicalbook.com]

- 4. 1-Phenyl-2-pyrrolidinone(4641-57-0) 1H NMR spectrum [chemicalbook.com]

- 5. N-Vinyl-2-pyrrolidone(88-12-0) 1H NMR spectrum [chemicalbook.com]

- 6. LA638 Analysis of 2-Pyrrolidone | Technical Information | GL Sciences [glsciences.com]

- 7. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 8. This compound: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 9. This compound(616-45-5) IR Spectrum [chemicalbook.com]

- 10. US4042599A - Process for producing 2-pyrrolidone - Google Patents [patents.google.com]

- 11. US4017465A - Process for polymerization of 2-pyrrolidone - Google Patents [patents.google.com]

- 12. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. osha.gov [osha.gov]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Analytical Method [keikaventures.com]

An In-depth Technical Guide to the Physical Properties of 2-Pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-pyrrolidinone, a versatile solvent widely utilized in the pharmaceutical and chemical industries. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and a visualization of its application in drug delivery.

Core Physical Properties of this compound

This compound, also known as 2-oxopyrrolidine or butyrolactam, is a five-membered lactam that exists as a colorless liquid or crystalline solid at room temperature. Its unique combination of a polar amide group and a nonpolar hydrocarbon chain imparts a distinctive set of physical and chemical properties, making it an excellent aprotic, polar solvent.

Quantitative Data Summary

The following tables summarize the key physical properties of this compound for easy reference and comparison.

| General Properties | |

| Chemical Formula | C₄H₇NO |

| Molecular Weight | 85.106 g/mol [1] |

| Appearance | Colorless to pale yellow liquid or white crystalline solid[2][3] |

| Odor | Characteristic |

| Thermodynamic Properties | |

| Boiling Point | 245 °C (at 760 mmHg)[1][4] |

| Melting Point | 25 °C[1][4] |

| Flash Point | 129 °C (Open Cup)[4] |

| Heat of Vaporization | 60.00 kJ/mol |

| Physical & Optical Properties | |

| Density | 1.116 g/cm³ (at 25 °C)[1][4] |

| Viscosity | 13.3 cP (at 25 °C) |

| Surface Tension | Data for aqueous solutions available, reduces the surface tension of water[5] |

| Refractive Index | 1.487 (at 20 °C)[2][3] |

| Vapor Pressure | 9.49 x 10⁻³ mmHg (at 25 °C)[4] |

| Dielectric Constant | The dielectric constant of pure this compound is a critical parameter for understanding its solvent properties. While specific values for the pure compound are not readily available in the literature, it is known to be a polar solvent. The dielectric constant can be experimentally determined. |

| Solubility Profile | |

| Water | Miscible |

| Ethanol | Miscible |

| Diethyl Ether | Miscible |

| Chloroform | Miscible |

| Benzene | Miscible |

| Carbon Disulfide | Miscible |

| Ethyl Acetate | Miscible |

| Petroleum Ether | Insoluble[2] |

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its application in research and development. The following section outlines the detailed methodologies for measuring some of the key properties listed above.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of this compound is placed in a small-diameter test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a controlled manner using a heating bath (e.g., oil bath or a melting point apparatus with a boiling point function).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slowly reduced.

-

Measurement: The boiling point is recorded as the temperature at which the last bubble emerges and the liquid begins to enter the capillary tube.

Determination of Density

Principle: Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a digital density meter.

Methodology (ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter):

-

Apparatus: A digital density meter equipped with an oscillating U-tube.

-

Calibration: The instrument is calibrated with two reference standards, typically dry air and deionized water, at the desired temperature.

-

Sample Introduction: A small, bubble-free aliquot of this compound is introduced into the U-tube.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample. This frequency change is directly related to the density of the liquid.

-

Data Acquisition: The density value is displayed by the instrument, often corrected to a reference temperature.

Determination of Flash Point

Principle: The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.

Methodology (ASTM D92 - Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester):

-

Apparatus: A Cleveland open cup apparatus, consisting of a brass cup, a heating plate, and a test flame applicator.

-

Sample Preparation: The cup is filled with this compound to a specified level.

-

Heating: The sample is heated at a slow, constant rate.

-

Test Flame Application: At regular temperature intervals, a small test flame is passed across the surface of the liquid.

-

Observation and Measurement: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite with a brief flash.

Determination of Viscosity

Principle: Viscosity is a measure of a fluid's resistance to flow. For Newtonian fluids like this compound, it can be determined using a viscometer.

Methodology (Ostwald Viscometer):

-

Apparatus: An Ostwald viscometer, which is a U-shaped glass tube with two bulbs and a capillary section.

-

Calibration: The viscometer is first calibrated using a liquid of known viscosity, such as deionized water. The time it takes for the reference liquid to flow between two marked points is recorded.

-

Sample Measurement: The same volume of this compound is introduced into the viscometer, and the flow time between the same two marks is measured.

-

Calculation: The viscosity of this compound is calculated using the following relationship: η₁ = (ρ₁ * t₁) / (ρ₂ * t₂) * η₂ where:

-

η₁ and η₂ are the viscosities of this compound and the reference liquid, respectively.

-

ρ₁ and ρ₂ are the densities of this compound and the reference liquid, respectively.

-

t₁ and t₂ are the flow times of this compound and the reference liquid, respectively.

-

Determination of Refractive Index

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through the material.

Methodology (Abbe Refractometer):

-

Apparatus: An Abbe refractometer.

-

Calibration: The refractometer is calibrated using a standard with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved portion of this compound is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), or UV-Vis spectroscopy.

Visualization: Logical Workflow in Drug Development

This compound and its derivatives are often used as penetration enhancers in transdermal drug delivery systems. They can reversibly disrupt the highly ordered structure of the stratum corneum, the main barrier to drug absorption through the skin, thereby facilitating the passage of active pharmaceutical ingredients (APIs). The following diagram illustrates the logical workflow for evaluating this compound as a penetration enhancer in a transdermal formulation.

Caption: Logical workflow for evaluating this compound in transdermal drug delivery.

References

An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-pyrrolidinone, a versatile polar aprotic solvent, in a wide range of organic solvents. The information presented herein is crucial for professionals in research, chemical synthesis, and pharmaceutical development who utilize this compound as a solvent, reaction medium, or formulation component.

Quantitative Solubility Data

This compound exhibits a high degree of solubility in many common organic solvents. The term "miscible" is frequently used to describe its solubility, indicating that it is soluble in all proportions. The following tables summarize the available quantitative and qualitative solubility data for this compound in various organic solvent classes.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Solubility at Room Temperature | Reference(s) |

| Alcohols | Ethanol | Miscible | [1][2] |

| Methanol | Miscible | [3][4] | |

| Ethers | Diethyl Ether | Miscible | [1][2] |

| Esters | Ethyl Acetate | Miscible | [1][2] |

| Ketones | Acetone | Miscible | [5] |

| Aromatic Hydrocarbons | Benzene | Miscible | [1][2] |

| Chlorinated Hydrocarbons | Chloroform | Miscible | [1][2][3] |

| Carbon Tetrachloride | Miscible | [3] | |

| Other | Carbon Disulfide | Miscible | [1][3] |

| Petroleum Ether | Insoluble/Poorly Soluble | [3][6] |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

Experimental Protocols

Accurate determination of solubility is fundamental for the effective application of this compound. Below are detailed methodologies for assessing both qualitative miscibility and quantitative solubility.

Protocol for Determining Miscibility

This protocol provides a straightforward method to qualitatively assess whether this compound is miscible with a given organic solvent.

Materials:

-

This compound (high purity)

-

Test solvent (high purity)

-

Graduated cylinders or pipettes

-

Vortex mixer

-

Clear glass vials with caps

Procedure:

-

Preparation: In a clear glass vial, combine equal volumes (e.g., 5 mL each) of this compound and the test solvent.

-

Mixing: Securely cap the vial and vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Observation (Initial): Immediately after mixing, visually inspect the mixture for homogeneity. The presence of a single, clear phase indicates miscibility. Cloudiness, schlieren lines, or the formation of distinct layers suggests immiscibility or partial miscibility.

-

Equilibration: Allow the vial to stand undisturbed at a controlled temperature (e.g., 25 °C) for at least 24 hours.

-

Observation (Final): After the equilibration period, re-examine the mixture. If a single clear phase persists, the liquids are miscible. The formation of separate layers confirms immiscibility.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method is employed to determine the specific concentration of a solute (in this case, where it is not fully miscible) in a solvent at equilibrium.

Materials:

-

This compound (high purity)

-

Solvent of interest

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

A validated analytical method for quantifying this compound (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID, or High-Performance Liquid Chromatography - HPLC).

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of a separate phase of this compound should be visible.

-

Equilibration: Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the temperature-controlled bath for at least 24 hours to allow the undissolved this compound to separate.

-

Sample Collection: Carefully withdraw a sample from the supernatant (the clear, saturated solvent phase) using a syringe.

-

Filtration: Immediately filter the collected sample through a syringe filter into a clean vial to remove any undissolved microdroplets.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in the specific solvent at the tested temperature.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocols for determining the solubility of this compound in an organic solvent.

References

- 1. 2-Pyrrolidone [chemeurope.com]

- 2. 2-PYRROLIDONE - Ataman Kimya [atamanchemicals.com]

- 3. The uses of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]

- 4. This compound | 616-45-5 [chemicalbook.com]

- 5. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 6. Expanding Applications of 2-Pyrrolidone Across Industries-KNOWLEDGE-HENAN PENGFEI NEW MATERIALS [pf-pvp.com]

Synthesis of 2-Pyrrolidinone from γ-Butyrolactone: A Technical Guide

Introduction: 2-Pyrrolidinone, also known as γ-butyrolactam, is a vital chemical intermediate and solvent with extensive applications in the pharmaceutical industry, polymer synthesis (as a precursor to N-vinylpyrrolidone), and as a high-performance solvent.[1][2] Industrially, the most prevalent and economically viable method for its production is the reaction of γ-butyrolactone (GBL) with ammonia (B1221849). This guide provides an in-depth technical overview of this synthesis, focusing on the core chemical processes, experimental parameters, and process workflows for researchers and professionals in drug development and chemical synthesis.

Core Reaction and Mechanism

The synthesis of this compound from GBL is an ammonolysis reaction. In this process, the ester bond within the cyclic GBL molecule is cleaved by ammonia, leading to a ring-opening to form an intermediate, 4-aminobutanoic acid. This intermediate subsequently undergoes an intramolecular cyclization via dehydration to yield the stable five-membered lactam ring of this compound. The overall reaction is a condensation reaction where water is the only stoichiometric byproduct.

Figure 1: Proposed reaction mechanism for the synthesis of this compound from GBL.

Industrial Synthesis Methodologies

The conversion of GBL to this compound is primarily conducted via two main industrial processes: liquid-phase ammonolysis and vapor-phase ammonolysis. The liquid-phase process is the most widely used due to its high conversion and selectivity.[3]

-

Liquid-Phase Ammonolysis: This method involves reacting GBL with aqueous or liquid ammonia at elevated temperatures and pressures.[3] It is typically performed in a continuous-flow system using a tubular reactor and does not require a catalyst.[3] The presence of water in the reaction system has been shown to improve the selectivity towards this compound.[3]

-

Vapor-Phase Ammonolysis: In this process, a gaseous mixture of aqueous GBL and ammonia is passed over a solid catalyst in a fixed-bed tubular reactor.[1] This method generally operates at lower pressures than the liquid-phase process but requires a catalyst, typically solid magnesium silicate, to facilitate the reaction.[1][4]

Experimental Protocols and Quantitative Data

Detailed experimental conditions for both liquid-phase and vapor-phase synthesis have been reported in scientific literature and patents. The key parameters are summarized below.

Experimental Protocol: Liquid-Phase Synthesis

A typical continuous process for the liquid-phase synthesis of this compound involves the following steps:

-

Reactant Preparation: γ-Butyrolactone, ammonia (aqueous or liquid), and water are mixed to achieve the desired molar ratio.

-

Reaction: The mixture is continuously pumped through a tubular reactor maintained at high temperature and pressure.

-

Separation: The reactor effluent, containing this compound, water, and excess ammonia, is passed to a distillation tower.

-

Purification & Recycling: Excess ammonia is distilled off and recycled back into the process.[3] The remaining mixture is further purified, typically by distillation, to yield high-purity this compound (>99.5%).[1]

Table 1: Comparative Data for GBL to this compound Synthesis

| Parameter | Liquid-Phase Process | Vapor-Phase Process |

| Reactants | GBL, Liquid/Aqueous Ammonia, Water | Aqueous GBL, Ammonia |

| Catalyst | Typically none required[3] | Solid Magnesium Silicate[1][4] |

| Temperature | 250 - 300 °C[3][4][5] | 250 - 290 °C[1] |

| Pressure | 8.0 - 18.0 MPa (80 - 180 bar)[3][4][5] | 0.4 - 1.4 MPa (4 - 14 bar)[1] |

| Molar Ratio (GBL:NH₃:H₂O) | 1 : (2.2 - 4) : (1.6 - 3)[3][5] | Not specified |

| Reactor Type | Continuous Tubular Reactor[3] | Fixed-Bed Tubular Reactor[1] |

| Residence Time | 20 - 120 minutes[3] | Not specified |

| GBL Conversion | ~100%[3] | Not specified |

| Selectivity to this compound | > 94%[3] | Not specified |

| Final Product Yield | Not explicitly stated, but high | 75 - 85%[1] |

| Final Purity | > 99.5% (after purification)[1][3] | > 99.5% (after purification)[1] |

Process Visualization

The general workflow for the industrial production of this compound can be visualized as a sequence of unit operations.

Figure 2: General experimental workflow for continuous this compound production.

Conclusion

The synthesis of this compound from γ-butyrolactone and ammonia is a mature and highly optimized industrial process. The liquid-phase method is generally favored for its superior conversion and selectivity, operating at high pressures without a catalyst.[3] In contrast, the vapor-phase method operates at lower pressures but requires a solid catalyst.[1] Both processes are capable of producing high-purity this compound essential for its diverse applications after standard purification steps like distillation. The choice between the processes depends on specific economic and infrastructure considerations, including catalyst cost, high-pressure equipment capabilities, and energy consumption.

References

- 1. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. WO2013023140A1 - Post process purification for gamma-butyrolactone production - Google Patents [patents.google.com]

- 3. This compound: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 4. US7164031B2 - Method for the production of 2-pyrrolidone - Google Patents [patents.google.com]

- 5. CN1258528C - Method for the production of 2-pyrrolidone - Google Patents [patents.google.com]

mechanism of 2-pyrrolidinone formation from GBL

An In-depth Technical Guide to the Formation of 2-Pyrrolidinone from γ-Butyrolactone

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as γ-butyrolactam, is a vital organic compound widely utilized as a versatile solvent, a precursor for advanced polymers like Nylon 4, and an intermediate in the synthesis of pharmaceuticals such as Piracetam.[1][2] Industrially, the most prevalent and economically viable method for its production is the ammonolysis of γ-butyrolactone (GBL).[1][3] This technical guide provides a comprehensive overview of the core reaction mechanism, detailed experimental protocols derived from established industrial processes, and quantitative data to support process understanding and development.

Core Reaction Mechanism: Ammonolysis of γ-Butyrolactone

The conversion of GBL to this compound is a classic example of nucleophilic acyl substitution followed by intramolecular cyclization. The reaction proceeds through a key intermediate, γ-hydroxybutyramide.

Step 1: Nucleophilic Attack and Ring Opening The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia (B1221849) (NH₃) at the electrophilic carbonyl carbon of GBL. This leads to the formation of a tetrahedral intermediate. The unstable intermediate then collapses, breaking the ester bond and opening the lactone ring to form γ-hydroxybutyramide.

Step 2: Intramolecular Cyclization and Dehydration Under the high-temperature conditions of the reaction, the terminal hydroxyl group (-OH) of the γ-hydroxybutyramide intermediate is protonated. Subsequently, the nitrogen atom acts as an intramolecular nucleophile, attacking the carbon atom bonded to the protonated hydroxyl group. This results in the elimination of a water molecule and the formation of the stable, five-membered lactam ring of this compound.

Process and Experimental Data

The synthesis of this compound from GBL can be performed in either the vapor phase or the liquid phase, with the liquid-phase process being more widely used in modern industrial applications.[1] The presence of water in the reaction system has been shown to improve the selectivity towards this compound.[1]

Data Presentation: Process Parameter Comparison

The following table summarizes and compares the typical reaction conditions and outcomes for both vapor-phase and liquid-phase synthesis.

| Parameter | Vapor-Phase Synthesis | Liquid-Phase Synthesis |

| Temperature | 250–290 °C[3] | 250–290 °C[1] |

| Pressure | 0.4–1.4 MPa (3.5–20.7 bar)[3][4] | 8.0–16.0 MPa (80-180 bar)[1][4][5] |

| Catalyst | Required (e.g., solid magnesium silicate)[3] | Typically not required[1][5] |

| Reactant Ratio (GBL:NH₃) | Stoichiometric to slight excess of NH₃ | 1 : 2.2 to 1 : 4 (molar ratio with water)[1][4] |

| Product Yield | 75–85%[3] | >93%[4] |

| GBL Conversion | High | >98%[4] |

| Selectivity | High | >94%[1][4] |

| Reactor Type | Fixed-bed tubular reactor[3] | Continuous tubular reactor[1] |

Experimental Protocols

The protocols outlined below are generalized representations of industrial processes for the continuous production of this compound.

Protocol 1: Vapor-Phase Synthesis

-

Catalyst Bed Preparation: A tubular reactor is packed with a solid catalyst, typically magnesium silicate, forming a fixed bed.[3]

-

Reactant Preparation: An aqueous solution of γ-butyrolactone (GBL) is prepared. Gaseous ammonia is sourced separately.

-

Vaporization and Reaction: The GBL solution and ammonia are separately vaporized and preheated to the reaction temperature (250–290 °C).[3]

-

Reactant Feed: The gaseous streams of GBL/water and ammonia are mixed and fed into the top of the fixed-bed reactor.

-

Reaction Execution: The reaction is carried out continuously at a pressure of 0.4–1.4 MPa.[3] The reactants pass over the catalyst bed, where the conversion to this compound occurs.

-

Product Condensation: The gaseous product stream exiting the reactor is cooled to condense the this compound, unreacted GBL, and water. Unreacted ammonia typically remains in the gas phase.

-

Purification: The condensed liquid is subjected to fractional distillation to separate the high-purity this compound (purity >99.5%) from water and any byproducts.[3] Unreacted ammonia is recycled back into the reactant feed.[1]

Protocol 2: Liquid-Phase Synthesis

-

Reactor Setup: A high-pressure continuous tubular reactor is used. No catalyst is required.[1][5]

-

Reactant Preparation: γ-Butyrolactone, liquid ammonia (or concentrated aqueous ammonia), and water are pumped from storage tanks.

-

Reactant Feed: The reactants are pumped and mixed in a specific molar ratio (e.g., GBL:NH₃:H₂O of 1 : 2.2-3 : 1.6-2.3) and preheated to the reaction temperature.[1]

-

Reaction Execution: The liquid mixture is fed continuously into the tubular reactor. The reaction is maintained at a high temperature (250–290 °C) and high pressure (8.0–16.0 MPa) to keep the reactants in the liquid phase.[1] The residence time in the reactor is typically controlled between 20 to 120 minutes.[1]

-

Pressure Reduction & Degassing: The product stream exiting the reactor is passed through a pressure-reducing valve. The mixture then enters a distillation tower where excess and unreacted ammonia is distilled off as a gas.[1]

-

Purification: The remaining liquid mixture undergoes multi-stage fractional distillation under vacuum to separate the pure this compound from water, unreacted GBL, and any high-boiling point impurities.

-

Recycling: The recovered ammonia is absorbed in water and recycled back to the reaction system.[1]

Process Workflow Visualization

The following diagram illustrates a generalized workflow for the continuous liquid-phase production of this compound, which is the most common industrial method.

References

- 1. This compound: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 4. US7164031B2 - Method for the production of 2-pyrrolidone - Google Patents [patents.google.com]

- 5. CN1258528C - Method for the production of 2-pyrrolidone - Google Patents [patents.google.com]

Spectroscopic Analysis of 2-Pyrrolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-pyrrolidinone. It includes structured data tables for easy reference, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Molecular Structure

This compound, also known as γ-butyrolactam, is a five-membered lactam with the chemical formula C₄H₇NO. The carbonyl group at position 2 is a key feature influencing its chemical and spectroscopic properties.

Structure of this compound with Atom Numbering:

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Data

The following tables summarize the key NMR and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.10 - 2.35 | m | H3, H4 |

| ~3.40 | t | H5 |

| ~7.0 (broad) | s | H1 (NH) |

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~18.0 | C4 |

| ~31.0 | C3 |

| ~42.5 | C5 |

| ~175.0 | C2 (C=O) |

Note: Chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3250 (broad) | N-H stretch |

| ~2950 | C-H stretch (asymmetric) |

| ~2870 | C-H stretch (symmetric) |

| ~1680 | C=O stretch (Amide I) |

| ~1460 | CH₂ scissoring |

| ~1290 | C-N stretch |

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

5 mm NMR tubes

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a small vial.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR:

-

Acquire a proton-decoupled one-dimensional ¹³C spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr) (for solid samples) or a suitable solvent (for liquid samples)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade KBr to remove any moisture.

-

Place a small amount of KBr (approximately 100-200 mg) in an agate mortar.

-

Add a small amount of this compound (1-2 mg).

-

Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

2-Pyrrolidinone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Pyrrolidinone (also known as γ-butyrolactam) is a versatile organic compound classified as a polar aprotic solvent.[1] It is the simplest γ-lactam, consisting of a five-membered ring containing a nitrogen atom.[2][3][4] Its unique combination of high polarity, high boiling point, and miscibility with a wide range of organic and inorganic compounds makes it an invaluable tool in various scientific and industrial applications, particularly in pharmaceutical synthesis and drug formulation.[5][6] This guide provides an in-depth technical overview of this compound, focusing on its physicochemical properties, applications, and relevant experimental considerations for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid or crystalline solid, depending on the ambient temperature, with a characteristic faint, amine-like odor.[7][8] It is hygroscopic in nature.[7] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₄H₇NO | [3][4][7][9] |

| Molecular Weight | 85.10 g/mol | [1][10] |

| CAS Number | 616-45-5 | [5][6][7][8] |

| Appearance | Colorless to pale yellow liquid or crystal | [1][7][9][11] |

| Melting Point | 23-25 °C (73-77 °F) | [1][7][10][11][12] |

| Boiling Point | 245 °C (473 °F) | [1][2][7][11][12][13] |

| Density | 1.12 g/mL at 25 °C | [7][12] |

| Flash Point | >113 °C (>230 °F) | [7][11][12] |

| Refractive Index (n20/D) | 1.487 | [1][7][12] |

| Vapor Density | 2.9 (vs air) | [7][12] |

| Vapor Pressure | 0.04 hPa at 20 °C | [7] |

| Dipole Moment | 2.3 D | [10] |

| Surface Tension | 46.31 mN/m at 293.15 K | [7] |

| LogP (Octanol/Water) | -0.71 at 20 °C | [7] |

Solubility Characteristics

A key attribute of this compound is its broad solvency.[5] It is completely miscible with water and a wide array of common organic solvents.[2][4][13][14] This high degree of miscibility facilitates its use in a diverse range of chemical processes and formulations. However, it is poorly soluble in petroleum ether.[7][13]

| Solvent | Miscibility | References |

| Water | Miscible | [2][4][13][14] |

| Ethanol | Miscible | [4][13] |

| Diethyl Ether | Miscible | [4][13] |

| Chloroform | Miscible | [4][7][13] |

| Benzene | Miscible | [4][7][13] |

| Ethyl Acetate | Miscible | [4][7][13] |

| Carbon Disulfide | Miscible | [4][7][13] |

| Ketones | Miscible | [13] |

| Carbon Tetrachloride | Miscible | [13] |

| Petroleum Ether | Insoluble/Hardly Soluble | [7][13] |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable solvent and intermediate in numerous applications within the pharmaceutical and chemical industries.

Solvent in Organic Synthesis

This compound's high polarity, thermal stability, and ability to dissolve a wide range of reactants make it an excellent medium for various organic reactions.[6][14] It is particularly useful in processes that require elevated temperatures.[14]

Pharmaceutical Formulations

In drug development, this compound serves as a powerful solubilizing agent for active pharmaceutical ingredients (APIs) that have poor water solubility.[5][6][15] By enhancing the solubility of these APIs, it can improve their bioavailability.[6][15] It is used in the formulation of injectable, oral, and topical medications.[7][14][15] For instance, it has been investigated for its potential to enhance the penetration of certain drugs in topical applications.[6][7]

Intermediate in Chemical Synthesis

This compound is a crucial building block for the synthesis of a variety of important compounds.[15]

-

N-Vinylpyrrolidone (NVP): A significant portion of commercially produced this compound is used as a raw material for the production of NVP, the monomer for polyvinylpyrrolidone (B124986) (PVP).[13][16]

-

Pharmaceuticals: It serves as an intermediate in the synthesis of several drugs, including the nootropic agent Piracetam and certain antibiotics.[6][8][15]

-

Heterocyclic Compounds: Its lactam structure makes it a valuable precursor for synthesizing various nitrogen-containing heterocyclic compounds.[15]

Polymer Chemistry

Beyond its role as a precursor to NVP, this compound is also used in the production of other polymers. It is the monomer for Nylon-4, a linear polyamide produced through anionic polymerization.[3][16] Furthermore, its excellent solvency makes it useful in polymer processing applications, such as in the manufacture of membrane filters.[8][16]

Chemical Reactivity and Stability

While chemically stable under many conditions, the lactam ring and the active hydrogen on the nitrogen atom allow this compound to participate in several key reactions.

References

- 1. This compound 99.99% | Ultra-Pure | Pharmaceutical Solvent | Alkemist [alkemist.org]

- 2. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. This compound: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 4. 2-PYRROLIDONE - Ataman Kimya [atamanchemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound CAS#: 616-45-5 [m.chemicalbook.com]

- 8. products.basf.com [products.basf.com]

- 9. pvpmaterials.com [pvpmaterials.com]

- 10. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 616-45-5 CAS | 2-PYRROLIDONE | Laboratory Chemicals | Article No. 5517D [lobachemie.com]

- 12. This compound = 99 616-45-5 [sigmaaldrich.com]

- 13. The uses of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. The main application of 2-pyrrolidone|2-pyrrolidone manufacturer - CHINAFLOC [chinafloc.com]

- 16. nbinno.com [nbinno.com]

A Technical Guide to the Pyrrolidinone Ring: A Privileged Scaffold in Drug Discovery

An in-depth technical guide on the biological significance of the pyrrolidinone ring for researchers, scientists, and drug development professionals.

Introduction

The pyrrolidinone (2-oxopyrrolidine) ring is a five-membered nitrogen-containing lactam that has garnered immense interest in medicinal chemistry and drug development.[1] Its unique structural and physicochemical properties make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[2][3] This versatility stems from its conformational flexibility, the presence of a hydrogen bond acceptor (the carbonyl oxygen) and a potential hydrogen bond donor (the lactam N-H), and the ability to introduce stereochemical diversity at multiple positions.[3][4] The pyrrolidinone core is a key feature in numerous natural products, particularly alkaloids, and is the foundational structure for a wide array of synthetic compounds with significant pharmacological activities.[3][5] This guide provides a technical overview of the biological importance of the pyrrolidinone ring, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows.

Pharmacological Activities & Quantitative Data

The pyrrolidinone scaffold is associated with a broad spectrum of biological activities. The following sections and tables summarize the quantitative efficacy of various pyrrolidinone derivatives across several key therapeutic areas.

Anticancer Activity

Pyrrolidinone derivatives have shown significant potential as anticancer agents, with activities documented against a range of cancer cell lines. Their mechanisms often involve the inhibition of critical enzymes or disruption of cell signaling pathways.[6][7]

| Compound Class/Derivative | Target Cell Line | IC50 Value (µM) | Reference |

| Pyrrolidinone-hydrazone (Compound 13) | IGR39 (Melanoma) | 2.50 ± 0.46 | [7] |

| Pyrrolidinone-hydrazone (Compound 13) | PPC-1 (Prostate) | 3.63 ± 0.45 | [7] |

| Pyrrolidinone-hydrazone (Compound 13) | MDA-MB-231 (Breast) | 5.10 ± 0.80 | [7] |

| Thiophen-containing Pyrrolidine (B122466) | MCF-7 (Breast) | 17 - 28 | [3] |

| Thiophen-containing Pyrrolidine | HeLa (Cervical) | 19 - 30 | [3] |

| Tetrazolopyrrolidine-triazole (7a) | HeLa (Cervical) | 0.32 ± 1.00 | [8] |

| Copper Complex (37a) | SW480 (Colon) | 0.99 ± 0.09 | [6] |

| Spiropyrrolidine-oxindole (43b) | HepG2 (Liver) | 0.80 ± 0.10 | [6] |

Anticonvulsant & Neuroprotective Activity

The pyrrolidinone ring is central to the racetam class of drugs, known for their nootropic and anticonvulsant properties.[9] Levetiracetam (B1674943), a prominent example, is a widely used antiepileptic drug whose primary target is the Synaptic Vesicle Glycoprotein 2A (SV2A).[10][11]

| Compound | Model | Primary Outcome | Quantitative Result | Reference |

| Levetiracetam | Audiogenic seizure mouse model | Seizure protection | Strong correlation with SV2A binding affinity | [12] |

| Phenylpyrrolidine Derivative | Ischemic Stroke (animal model) | Neuroprotection | Penetrates BBB and reduces neurological deficit | [13][14] |

| Pyrrolidine Derivative (5e) | Rat transient MCAO model | Neuroprotection | Potent Na+ channel blocker, remarkable activity | [15] |

Anti-inflammatory Activity

Derivatives of the pyrrolidinone ring have been shown to possess anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[16][17]

| Compound/Derivative | Target Enzyme | IC50 Value (µg/mL) | Reference |

| Pivalate-based Michael product (MAK01) | 5-LOX | 105 | [16] |

| Pivalate-based Michael product (MAK01) | COX-2 | 130 | [16] |

| Pivalate-based Michael product (MAK01) | COX-1 | 314 | [16] |

| Pyrrolizine Derivative (7c) | 15-LOX | 4.61 ± 3.21 (µM) | [18] |

| Pyrrolizine Derivative (7f) | 15-LOX | 6.64 ± 4.31 (µM) | [18] |

Enzyme Inhibitory Activity

The structural features of the pyrrolidinone ring make it an effective scaffold for designing inhibitors of various enzymes involved in metabolic and signaling pathways.

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| Pyrrolidine Derivative (3g) | α-glucosidase | 18.04 µg/mL | [4] |

| Pyrrolidine Derivative (3g) | α-amylase | 26.24 µg/mL | [4] |

| Pyrrolidine sulfonamide (23d) | DPP-IV | 11.32 ± 1.59 µM | [6] |

| Pyrrolidine-2,5-dione (Compound 3) | Aromatase | 23.8 ± 4.6 µM | [19] |

| Pyrrolidine-2,5-dione (Compound 3) | P450(17)alpha | 18.5 ± 1.9 µM | [19] |

Key Signaling Pathways and Workflows

Visualizing the mechanisms and processes involved in the study of pyrrolidinone derivatives is crucial for understanding their biological significance. The following diagrams were generated using Graphviz to illustrate these complex relationships.

Mechanism of Action: Levetiracetam and the SV2A Pathway